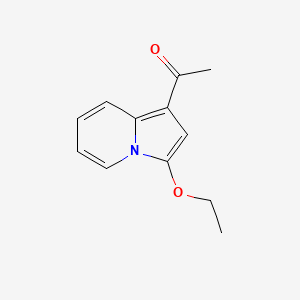

1-(3-Ethoxyindolizin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxyindolizin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12-8-10(9(2)14)11-6-4-5-7-13(11)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVKWXMHEZWQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2N1C=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 3 Ethoxyindolizin 1 Yl Ethanone

Electrophilic Aromatic Substitution on the Indolizine (B1195054) Ring System

The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The rate and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the electronic effects of the existing substituents. The ethoxy group at C-3 is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine (B92270) ring. Conversely, the acetyl group at C-1 is an electron-withdrawing group (EWG) through both resonance and inductive effects, deactivating the ring towards electrophilic attack.

The directing effects of these two groups are crucial in predicting the site of further substitution. The powerful activating and ortho-, para-directing effect of the ethoxy group is anticipated to dominate over the deactivating and meta-directing effect of the acetyl group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the ethoxy group. Given the structure of the indolizine ring, the most probable site for electrophilic attack is the C-2 position.

| Reaction | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Ethoxy-2-nitroindolizin-1-yl)ethanone | The powerful activating effect of the C-3 ethoxy group directs the incoming electrophile (NO₂⁺) to the C-2 position. |

| Halogenation | Br₂, FeBr₃ | 1-(2-Bromo-3-ethoxyindolizin-1-yl)ethanone | The C-3 ethoxy group activates the C-2 position for electrophilic bromination. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely unreactive or low yield | The deactivating effect of the C-1 acetyl group, coupled with potential complexation of the Lewis acid with the carbonyl oxygen, would likely inhibit this reaction. |

Nucleophilic Additions and Substitutions on the Indolizine Core

Direct nucleophilic aromatic substitution (SNAr) on the indolizine ring is generally difficult due to the electron-rich nature of the heterocycle. However, the presence of the electron-withdrawing acetyl group at C-1 could potentially facilitate nucleophilic attack if a suitable leaving group were present at an activated position. More plausible are nucleophilic addition reactions, particularly to the carbonyl group of the ethanone (B97240) moiety, which will be discussed in a later section.

Functional Group Transformations of the Ethanone Moiety

The ethanone substituent at the C-1 position offers a versatile handle for a variety of chemical modifications.

Carbonyl Reactivity: Derivatization, Reduction, and Oxidation

The carbonyl group of the ethanone moiety is a key site for chemical transformations. youtube.comyoutube.com It is an electrophilic center susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr

Derivatization: The carbonyl group can react with various nucleophiles to form a range of derivatives. For instance, reaction with hydroxylamine (B1172632) would yield the corresponding oxime, while reaction with hydrazines would produce hydrazones. These reactions are typically acid-catalyzed.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-ethoxyindolizin-1-yl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Oxidation: The acetyl group is generally resistant to oxidation under mild conditions. Stronger oxidizing agents might lead to degradation of the indolizine ring.

| Transformation | Reagents | Product |

| Oxime Formation | NH₂OH·HCl, base | 1-(3-Ethoxyindolizin-1-yl)ethanone oxime |

| Reduction to Alcohol | NaBH₄, MeOH | 1-(3-Ethoxyindolizin-1-yl)ethanol |

Alpha-Proton Acidity and Enolate Chemistry of the Ethanone Group

The protons on the methyl group of the ethanone moiety (alpha-protons) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the indolizine ring. Treatment with a suitable base, such as lithium diisopropylamide (LDA), would generate the corresponding enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. For example, it can be alkylated with alkyl halides or undergo aldol (B89426) condensation with aldehydes or ketones.

Reactivity of the Ethoxy Group on the Indolizine Scaffold

The ethoxy group at the C-3 position is an ether linkage. While generally stable, it can be cleaved under harsh acidic conditions (e.g., HBr or HI) via a nucleophilic substitution mechanism to yield the corresponding 3-hydroxyindolizine derivative. Selective de-ethylation without affecting other parts of the molecule would require careful selection of reagents and reaction conditions.

Ring-Opening and Rearrangement Reactions of Indolizines

The indolizine ring system can undergo ring-opening or rearrangement reactions under specific conditions, although this is less common than substitution or functional group transformations. For instance, certain substituted indolizines have been reported to undergo rearrangements in the presence of strong acids or upon photochemical activation. However, without specific experimental data for this compound, any proposed rearrangement would be purely speculative.

Reaction Mechanism Elucidation Techniques

The elucidation of reaction mechanisms involving this compound and related indolizine derivatives relies on a combination of kinetic studies, isotopic labeling experiments, and the trapping of intermediates. These techniques provide a detailed picture of the transition states and reaction pathways at a molecular level.

Kinetic Studies for Rate-Determining Step Analysis

In studies of palladium-catalyzed arylations of various indolizines, it was observed that the nature of the substituent on the indolizine ring significantly impacts the reaction rate. nih.gov For instance, competition experiments between indolizine, 2-methylindolizine, and 2-carboethoxyindolizine revealed the relative rates of arylation. nih.gov An electron-withdrawing group, such as a carboethoxy group at the C-2 position, was found to slow down the arylation process, indicating that the electron density of the indolizine ring is crucial for the reaction. nih.gov Conversely, an electron-donating group like a methyl group would be expected to accelerate the reaction, although steric hindrance can sometimes play a counteracting role. nih.gov

These findings suggest that for electrophilic substitution reactions of this compound, the ethoxy group at the C-3 position, being an electron-donating group, would activate the indolizine ring towards electrophiles. The rate of such reactions would likely follow first-order kinetics with respect to the indolizine and the electrophile. rjpbcs.com

Table 1: Relative Rates of Pd-Catalyzed Arylation of Substituted Indolizines

| Indolizine Derivative | Relative Rate |

|---|---|

| Indolizine | 1.00 |

| 2-Methylindolizine | 0.97 |

| 2-Carboethoxyindolizine | 0.66 |

This table illustrates the effect of substituents on the rate of arylation, providing insight into the electronic demands of the reaction. Data sourced from competition experiments. nih.gov

Isotopic Labeling Experiments to Trace Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing clear evidence for proposed mechanisms. In the context of indolizine chemistry, kinetic isotope effect (KIE) studies have been employed to distinguish between different possible reaction pathways.

For the palladium-catalyzed arylation of indolizines, a key question was whether the mechanism proceeded through a direct C-H activation pathway or an electrophilic palladation mechanism. To investigate this, a deuterium-labeled 2-carboethoxyindolizine was synthesized and subjected to the arylation conditions. nih.gov The experiment revealed no significant kinetic isotope effect (kH/kD ≈ 1). nih.gov This lack of a primary KIE strongly suggests that the C-H bond cleavage is not the rate-determining step of the reaction. nih.gov Therefore, a mechanism involving a rate-limiting C-H activation was ruled out in favor of an electrophilic substitution pathway where the initial attack of the palladium catalyst on the electron-rich pyrrole (B145914) ring of the indolizine is the slow step. nih.gov

While no specific isotopic labeling studies on this compound have been reported, these findings on related indolizine systems provide a strong basis for predicting its behavior.

Intermediate Trapping and Identification

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In the synthesis and reactions of indolizines, various intermediates have been proposed and in some cases, characterized.

The formation of indolizines often proceeds through the cyclization of pyridinium (B92312) ylides. These ylides are typically transient species, but their existence can be inferred from the final products and by trapping experiments with suitable electrophiles. For example, in the ruthenium-assisted three-component synthesis of indolizines, key intermediates such as ruthenium vinyl and ruthenium carbene complexes have been structurally characterized, providing a detailed mechanistic picture of the cyclization process. acs.org

Furthermore, in the context of electrophilic substitution reactions, the initial intermediate is proposed to be a Wheland-type intermediate, also known as a sigma complex, where the electrophile has added to the indolizine ring, temporarily disrupting its aromaticity. While these intermediates are generally too reactive to be isolated, their formation is supported by the observed regioselectivity of the reactions and by theoretical calculations. nih.gov DFT calculations have shown that the HOMO of indolizines is primarily located on the pyrrole ring, making it the most nucleophilic and thus the most likely site for electrophilic attack. nih.gov

In the heterogeneous hydrogenation of substituted indolizines, a keto-enol tautomerism has been proposed to explain the observed diastereoselectivity, suggesting the presence of enol intermediates under kinetic control. nih.govacs.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Indolizine |

| 2-Methylindolizine |

| 2-Carboethoxyindolizine |

| 2-Carboethoxyindolizine (deuterium-labeled) |

| Ruthenium vinyl complex |

| Ruthenium carbene complex |

| Pyridinium ylide |

| Wheland intermediate (sigma complex) |

Spectroscopic and Structural Characterization Methodologies for 1 3 Ethoxyindolizin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the atoms within a molecule. For 1-(3-Ethoxyindolizin-1-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the protons on the indolizine (B1195054) ring, the ethoxy group, and the acetyl group.

Key expected features in the ¹H NMR spectrum would include:

Aromatic Protons: Signals corresponding to the protons on the pyridinyl portion of the indolizine core. Their chemical shifts, multiplicities (e.g., doublet, triplet), and coupling constants provide critical information about their relative positions.

Ethoxy Group Protons: A characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, showing their coupling relationship.

Acetyl Group Protons: A sharp singlet for the three equivalent methyl protons of the acetyl group.

Indolizine Ring Protons: Signals for the protons at positions 2, 5, 6, 7, and 8 of the indolizine ring, which are crucial for confirming the substitution pattern.

The precise chemical shifts and coupling constants are essential for confirming the final structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Key expected signals in the ¹³C NMR spectrum would include:

Carbonyl Carbon: A signal at a significantly downfield chemical shift (typically in the 190-200 ppm range), characteristic of a ketone.

Aromatic and Heteroaromatic Carbons: Signals for the eight carbons of the indolizine ring system. The carbons attached to the nitrogen and oxygen atoms (C3, C8a) would have characteristic chemical shifts.

Ethoxy Group Carbons: Two distinct signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons.

Acetyl Group Carbon: A signal for the methyl carbon of the acetyl group.

The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts based on the analysis of similar heterocyclic structures.

| Atom Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C1 | - | (Varies) |

| C2 | (Varies) | (Varies) |

| C3 | - | (Varies) |

| C5 | (Varies) | (Varies) |

| C6 | (Varies) | (Varies) |

| C7 | (Varies) | (Varies) |

| C8 | (Varies) | (Varies) |

| C8a | - | (Varies) |

| Acetyl -CH₃ | Singlet, (Varies) | (Varies) |

| Acetyl C=O | - | (Varies, downfield) |

| Ethoxy -OCH₂- | Quartet, (Varies) | (Varies) |

| Ethoxy -CH₃ | Triplet, (Varies) | (Varies) |

Note: Specific chemical shift values require experimental data which is not publicly available at this time.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations. beilstein-journals.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would be used to trace the connectivity between adjacent protons on the indolizine ring and to confirm the coupling between the methylene and methyl protons of the ethoxy group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly powerful for identifying quaternary carbons (which are invisible in DEPT-135 and have no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation from the acetyl methyl protons to the carbonyl carbon (C=O) and to C1 of the indolizine ring would definitively establish the position of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₂H₁₃NO₂), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass, thereby validating the molecular formula.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-Cleavage: The cleavage of the bond between the carbonyl group and the indolizine ring, resulting in an acetyl cation (CH₃CO⁺, m/z = 43) and an indolizine radical, or the loss of a methyl radical from the acetyl group. Cleavage of bonds adjacent to the carbonyl group is a major fragmentation pathway for ketones.

Loss of the Ethoxy Group: Fragmentation involving the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, if sterically possible.

Cleavage of the Indolizine Ring: The stable aromatic indolizine core may also fragment in characteristic ways, further confirming the identity of the heterocyclic system.

Analysis of these fragmentation patterns provides corroborating evidence for the structure assigned by NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. Based on the analysis of related indolizine derivatives, the following vibrational modes would be anticipated:

C=O Stretching: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the acetyl group's carbonyl (C=O) stretching vibration. The exact position would be influenced by conjugation with the indolizine ring.

C-O Stretching: The ethoxy group would exhibit C-O stretching vibrations. An asymmetric C-O-C stretching band would likely appear in the 1200-1250 cm⁻¹ region, and a symmetric stretch would be observed at lower wavenumbers.

Aromatic C-H and C=C Stretching: The indolizine ring would show multiple bands corresponding to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic and aliphatic protons would be present in the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a specific data table for the IR absorption peaks of this compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of indolizine and its derivatives is characterized by multiple absorption bands, typically in the range of 200-400 nm, arising from π→π* transitions. The spectrum of this compound would be influenced by the chromophoric indolizine core and the auxochromic ethoxy group, as well as the acetyl group which extends the conjugation.

Studies on related indolizine derivatives suggest that the substitution pattern significantly affects the absorption maxima (λmax) and molar absorptivity (ε). The presence of an electron-donating ethoxy group at the 3-position and an electron-withdrawing acetyl group at the 1-position is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indolizine.

A hypothetical data table for the electronic transitions of this compound remains speculative without experimental verification.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. A crystal structure of this compound would provide precise information on:

Bond Lengths and Angles: Confirming the geometry of the indolizine ring and the substituents.

Planarity: Determining the degree of planarity of the bicyclic system.

Conformation: Elucidating the orientation of the ethoxy and acetyl groups relative to the indolizine plane.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions.

While the crystal structures of numerous substituted indolizines have been reported in the Cambridge Crystallographic Data Centre (CCDC), a structure for this compound is not among them. Therefore, a data table of its crystallographic parameters cannot be compiled.

Computational and Theoretical Chemistry Studies of 1 3 Ethoxyindolizin 1 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular structures, energies, and properties with increasing accuracy.

Density Functional Theory (DFT) stands as a primary workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 1-(3-Ethoxyindolizin-1-yl)ethanone, DFT would be employed to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. This is achieved by finding the minimum energy conformation on the potential energy surface. Furthermore, DFT calculations are crucial for obtaining a wide range of electronic properties, including the energies of molecular orbitals and the distribution of electron density.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying the electronic structure of molecules. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (such as Møller-Plesset perturbation theory or Coupled Cluster) can offer benchmark-quality results for smaller molecules or be used to validate DFT findings. For this compound, ab initio calculations would yield fundamental information about its wavefunction and energy levels, providing a detailed picture of its electronic makeup.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing carbon, nitrogen, oxygen, and hydrogen atoms, commonly used basis sets include Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(2d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ or aug-cc-pVTZ). The choice represents a trade-off between computational cost and the desired accuracy, with larger basis sets providing more flexibility to describe the electron distribution.

The exchange-correlation functional in DFT approximates the complex many-electron interactions. A variety of functionals exist, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) functionals (like BLYP or PBE), meta-GGA functionals, and hybrid functionals (such as B3LYP or PBE0), which mix a portion of exact Hartree-Fock exchange. The selection of an appropriate functional is critical and is often guided by benchmarking against experimental data or higher-level ab initio results for related systems.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals and charge distribution provides key insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most easily donated, indicating regions of nucleophilicity. The LUMO , conversely, is the orbital that most readily accepts an electron, highlighting electrophilic sites. The spatial distribution of these orbitals in this compound would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. Studies on the parent indolizine (B1195054) ring system have shown it to be a stable aromatic structure, which would imply a significant HOMO-LUMO gap. The introduction of the ethoxy and acetyl substituents on the indolizine core of this compound would be expected to modulate this gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.5 |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which partition the electron density among the atoms.

A more intuitive visualization of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map . The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ethoxy and acetyl groups, as well as potentially on the nitrogen atom of the indolizine ring, highlighting these as key sites for interaction.

Aromaticity Indices and Delocalization within the Indolizine System

The indolizine core is an aromatic heterocyclic system, and its degree of aromaticity can be quantified using various computational indices. chim.it These indices provide insight into the electron delocalization within the fused five- and six-membered rings. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length deviations, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS). researchgate.net

Studies on indolizine and related polycyclic systems show that the five-membered ring often exhibits a higher degree of aromaticity than the six-membered ring. chemrxiv.orgacs.org This is a departure from Clar's rule and is explained by the Glidewell-Lloyd rule, which suggests that in fused polycyclic systems, smaller rings tend to retain more aromaticity. chemrxiv.orgchemrxiv.org The distribution of π-electrons in indolizine is not uniform, which results in significant bond length alternation. mdpi.com

The aromaticity of the indolizine core in this compound is influenced by the acetyl and ethoxy substituents. These groups can affect the electron density distribution through resonance and inductive effects, thereby modulating the local and global aromaticity of the bicyclic system. Computational analysis allows for a quantitative assessment of these effects. researchgate.net

Table 1: Representative Calculated Aromaticity Indices for the Indolizine Core (Note: These are representative values for the parent indolizine system based on DFT calculations reported for similar structures. The actual values for the substituted compound may vary.)

| Index Type | Ring | Calculated Value (a.u.) | Interpretation |

| HOMA | Five-membered ring | ~0.85 | High Aromaticity |

| Six-membered ring | ~0.60 | Moderate Aromaticity | |

| NICS(1) | Five-membered ring | ~ -11.2 | Aromatic |

| Six-membered ring | ~ -7.5 | Aromatic | |

| FLU | Five-membered ring | ~0.02 | Low Fluctuation (Aromatic) |

| Six-membered ring | ~0.04 | Higher Fluctuation (Less Aromatic) |

Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of chemical shifts using quantum chemical calculations has become a standard tool for assigning complex structures. youtube.com The most common method involves optimizing the molecular geometry using Density Functional Theory (DFT) and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts for each unique atom. nih.gov This is particularly useful for unambiguously assigning the signals of the indolizine ring protons and carbons, which can be challenging due to the complex electronic environment. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C having been reported for some methods. youtube.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are hypothetical, based on DFT/GIAO calculations for representative indolizine structures and known substituent effects. Experimental values may differ.)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

| C1 | 115.0 | - | - |

| C2 | 120.5 | H2 | 7.10 |

| C3 | 145.2 | - | - |

| C5 | 118.9 | H5 | 7.85 |

| C6 | 112.4 | H6 | 6.80 |

| C7 | 115.8 | H7 | 6.95 |

| C8 | 125.1 | H8 | 8.15 |

| C8a | 135.7 | - | - |

| Acetyl C=O | 192.3 | - | - |

| Acetyl CH₃ | 25.4 | Acetyl H | 2.55 |

| Ethoxy O-CH₂ | 68.1 | Ethoxy CH₂ | 4.15 |

| Ethoxy CH₃ | 14.8 | Ethoxy CH₃ | 1.45 |

Theoretical vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. mdpi.com The calculations can confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and provide a predicted IR spectrum. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model.

For this compound, vibrational analysis can predict the characteristic stretching and bending modes. Key predicted vibrations would include the C=O stretch of the acetyl group, C-O-C stretches of the ethoxy group, C-H stretches of the aromatic and aliphatic protons, and the ring vibrations of the indolizine core. osu.edu

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Indolizine Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Acetyl & Ethoxy CH₃, Ethoxy CH₂ | 2850 - 3000 |

| C=O Stretch | Acetyl Ketone | 1660 - 1685 |

| C=C / C=N Stretch | Indolizine Ring | 1450 - 1620 |

| C-O-C Asymmetric Stretch | Ethoxy Ether | 1200 - 1275 |

| C-O-C Symmetric Stretch | Ethoxy Ether | 1050 - 1150 |

| C-H Bending (Out-of-Plane) | Indolizine Ring | 750 - 900 |

The electronic absorption (UV-Vis) spectra of conjugated molecules are governed by transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the excitation energies and oscillator strengths of these electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netnih.govnih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic indolizine system. TD-DFT calculations can model these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. acs.orgresearchgate.net The presence of the electron-donating ethoxy group and the electron-withdrawing acetyl group is expected to cause a significant red-shift (bathochromic shift) in the absorption bands compared to the parent indolizine.

Table 4: Predicted Major Electronic Transitions for this compound via TD-DFT (Note: Values are illustrative, based on typical TD-DFT results for substituted aromatic systems.)

| Transition | Orbital Contribution | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | HOMO → LUMO | ~380 | ~0.45 |

| S₀ → S₂ | HOMO-1 → LUMO | ~310 | ~0.20 |

| S₀ → S₃ | HOMO → LUMO+1 | ~275 | ~0.60 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state (TS) structures, and calculate activation energies (energy barriers). researchgate.net This provides a detailed, step-by-step understanding of how a reaction proceeds.

The synthesis of this compound likely involves an electrophilic acylation reaction. The indolizine ring is π-excessive, making it reactive toward electrophiles, with substitution typically occurring at the C1 or C3 positions of the five-membered ring. mdpi.com Computational studies on the electrophilic substitution of indolizines confirm that the attack at C3 is often kinetically and thermodynamically favored. nih.gov

Reaction pathway modeling for the acylation of an ethoxy-substituted indolizine would involve calculating the energies of the reactants, the electrophile (e.g., an acylium ion), the key transition state for the addition of the electrophile to the indolizine ring, the resulting sigma-complex intermediate, and the final product. acs.org This analysis can explain the regioselectivity and feasibility of the reaction under specific conditions.

Table 5: Hypothetical Energy Profile for Electrophilic Acylation at C1 of a 3-Ethoxyindolizine

| Reaction Step | Description | Relative Gibbs Energy (kcal/mol) |

| 1. Reactants | 3-Ethoxyindolizine + Acylium ion | 0.0 |

| 2. Transition State (TS1) | C-C bond formation | +12.5 |

| 3. Intermediate | Sigma Complex (Wheland intermediate) | +5.0 |

| 4. Transition State (TS2) | Proton removal to restore aromaticity | +8.0 |

| 5. Products | This compound + H⁺ | -15.0 |

Molecular Dynamics Simulations for Conformational Studies

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms in a molecule, allowing it to move and explore different conformations. scm.com

For this compound, the primary sources of conformational flexibility are the rotation around the single bonds connecting the substituents to the indolizine ring. Key dihedral angles to investigate would be:

The angle defining the orientation of the acetyl group relative to the plane of the indolizine ring.

The angles defining the conformation of the ethoxy group.

MD simulations can sample the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions and properties in different environments.

Table 6: Key Dihedral Angles and Conformational States for MD Simulation

| Dihedral Angle | Atoms Defining Angle | Potential Conformations | Relative Stability |

| Acetyl Orientation | C2 - C1 - C(O) - C(H₃) | Planar with ring, Perpendicular to ring | Planar conformation is often more stable due to conjugation. |

| Ethoxy Rotation 1 | C2 - C3 - O - CH₂ | Syn-periplanar, Anti-periplanar | Dependent on steric hindrance with neighboring protons. |

| Ethoxy Rotation 2 | C3 - O - CH₂ - CH₃ | Staggered, Eclipsed | Staggered conformations are significantly more stable. |

Advanced Research Applications of 1 3 Ethoxyindolizin 1 Yl Ethanone in Materials Science and Chemical Synthesis

Materials Science Applications

The inherent photophysical properties of the indolizine (B1195054) core, characterized by its 10-π electron aromatic system, make its derivatives attractive candidates for various materials science applications. The specific substitution pattern of 1-(3-Ethoxyindolizin-1-yl)ethanone is expected to influence its electronic and photophysical behavior, opening up possibilities in the development of novel organic materials.

Organic Fluorescent Molecules

Indolizine derivatives are known to exhibit strong fluorescence, a property that is highly sensitive to the nature and position of substituents on the heterocyclic core. rsc.org The interplay between the electron-donating ethoxy group at the 3-position and the electron-withdrawing acetyl group at the 1-position in this compound could lead to significant intramolecular charge transfer (ICT) character upon photoexcitation. This ICT process is often associated with large Stokes shifts and emission wavelengths that are sensitive to the polarity of the surrounding environment, making such compounds valuable as fluorescent probes and sensors. chim.itrsc.org

Research on various functionalized indolizines has demonstrated their potential as blue-light emitting materials with high quantum yields. rsc.org The emission color of indolizine-based fluorophores can be tuned across the visible spectrum by strategic placement of electron-donating and electron-withdrawing groups. chim.it

Table 1: Photophysical Properties of Selected Fluorescent Indolizine Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| Ethyl 3-(4-fluorophenyl)indolizine-7-carboxylate | --- | --- | --- | --- | chim.it |

| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate derivative | 420-470 | 440-520 | up to 0.92 | DCM | rsc.org |

| 1,2-diphenylindolizine (B8516138) derivative | ~350 | ~450 | --- | Film | researchgate.net |

| Ester-substituted indolizine | 256-460 | 485-548 | 0.04-0.39 | Methanol/DMSO | researchgate.net |

Note: Specific data for this compound is not available. The table presents data for related indolizine derivatives to illustrate the potential of this class of compounds.

Optoelectronic Device Components

The promising fluorescence and charge-transport properties of indolizine derivatives make them suitable for application in optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.org The ability to tune the HOMO-LUMO energy gap through chemical modification is a key advantage in designing materials for efficient charge injection and emission in OLEDs. researchgate.net Indolizine-based materials have been investigated as emitters and hosts in OLEDs, demonstrating their potential to contribute to the development of next-generation display and lighting technologies. rsc.orgresearchgate.net

For instance, certain 1,2-diphenylindolizine derivatives have been shown to be suitable as blue-emitting materials in OLEDs, exhibiting good thermal stability and emission characteristics in the solid state. researchgate.net Furthermore, indolizine-based chromophores have been synthesized and investigated for their electro-optic properties, suggesting their potential use in optical modulation and data communication technologies. researchgate.net

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. nih.gov N-heterocyclic compounds are frequently employed as building blocks in supramolecular chemistry due to their ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. nih.govacs.org

While specific studies on the supramolecular chemistry of this compound are not yet available, the presence of a carbonyl group and the aromatic indolizine core suggests the potential for directed self-assembly. The carbonyl group can act as a hydrogen bond acceptor, while the planar aromatic system can engage in π-π stacking interactions. These interactions could be exploited to construct ordered structures such as liquid crystals, gels, or crystalline co-crystals with tailored properties. The ability of related N-heterocyclic molecules to form complex supramolecular structures highlights a promising area of research for indolizine derivatives. acs.org

Utilization as a Chemical Building Block and Intermediate

The reactivity of the indolizine nucleus allows for its functionalization at various positions, making indolizine derivatives valuable intermediates in the synthesis of more complex molecules. rsc.orgchim.itresearchgate.netnih.govorganic-chemistry.orgrsc.orgbohrium.com The ethoxy and ethanone (B97240) substituents on this compound provide additional handles for chemical modification, enhancing its utility as a versatile building block.

Precursor in the Synthesis of Complex Organic Molecules

Indolizine derivatives serve as precursors to a wide range of more complex heterocyclic systems and natural products. chim.itresearchgate.netbohrium.com The indolizine core can be elaborated through various chemical transformations, including cycloaddition reactions and transition metal-catalyzed cross-coupling reactions. nih.gov The development of efficient synthetic routes to functionalized indolizines is therefore a key area of research. rsc.orgchim.itresearchgate.netnih.govorganic-chemistry.orgrsc.orgbohrium.com

Several methods for the synthesis of functionalized indolizines have been reported, often involving the reaction of pyridine (B92270) derivatives with various coupling partners. rsc.orgchim.itresearchgate.netnih.govorganic-chemistry.orgrsc.orgbohrium.com These methods provide access to a diverse library of indolizine derivatives with different substitution patterns, which can then be used as precursors in the synthesis of target molecules with specific biological or material properties.

Table 2: Selected Synthetic Routes to Functionalized Indolizines

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-alkylpyridines and α-halo ketones | Base-mediated cyclization | 2-substituted indolizines | chim.it |

| Pyridine derivatives and electron-deficient alkenes | 1,3-dipolar cycloaddition | Polysubstituted indolizines | chim.it |

| 2-alkylazaarene derivatives and bromonitroolefins | Michael/SN2/Aromatization cascade | Functionalized indolizines | nih.gov |

| 2-pyridylacetates and unsaturated ketones | Metal-catalyzed cyclization | Ester-substituted indolizines | chim.it |

Note: This table provides a general overview of synthetic strategies for indolizine derivatives.

Ligand Design in Organometallic Catalysis

N-heterocyclic compounds are widely used as ligands in transition metal catalysis due to their strong σ-donating properties and the stability they impart to the metal center. rutgers.eduresearchgate.net While the use of indolizine-based ligands is less common compared to other N-heterocycles like imidazoles or pyridines, their unique electronic and steric properties offer potential for the development of novel catalytic systems.

The indolizine nucleus can be functionalized with coordinating groups, such as phosphines or carbenes, to create multidentate ligands. The electronic properties of the indolizine core, influenced by substituents like the ethoxy and ethanone groups in this compound, could be used to fine-tune the catalytic activity of the corresponding metal complexes. The development of indolizine-based ligands could lead to new catalysts with unique reactivity and selectivity in a variety of organic transformations.

Analytical Chemistry Applications

The inherent fluorescence of the indolizine nucleus, combined with the intramolecular charge transfer (ICT) characteristics endowed by the donor-acceptor substitution pattern of this compound, makes it a promising candidate for various analytical applications. The modulation of the ICT process upon interaction with external stimuli, such as changes in pH or the presence of specific analytes, can lead to detectable changes in its photophysical properties, forming the basis of sensory applications.

The design of fluorescent pH sensors often relies on molecules whose fluorescence properties are sensitive to the protonation or deprotonation of a specific functional group. For indolizine derivatives with a D-π-A structure, the nitrogen atom in the indolizine ring can act as a protonation site. The protonation of this nitrogen can significantly alter the electronic distribution within the molecule, thereby affecting the ICT process and leading to a change in the fluorescence emission.

Research on analogous indolizine structures has demonstrated the viability of this approach. For instance, indolizine-based fluorophores with an N,N-dimethylamino group (an electron donor) at the C-3 position and an acetyl group (an electron-withdrawing group) at the C-7 position have been successfully developed as fluorescent pH sensors. nih.govmdpi.com In these systems, a decrease in pH leads to protonation of the indolizine nitrogen, which in turn modulates the ICT from the donor to the acceptor. This modulation results in a ratiometric change in the fluorescence signal, allowing for the quantitative determination of pH. acs.org

Given that this compound possesses a similar electronic framework—an electron-donating ethoxy group at C-3 and an electron-withdrawing acetyl group at C-1—it is scientifically plausible that it would exhibit pH-sensitive fluorescence. The lone pair of electrons on the indolizine nitrogen can be protonated under acidic conditions, which would disrupt the ICT pathway and lead to a noticeable shift in its emission spectrum. While specific experimental data for this compound as a pH probe is not yet prominent in the literature, the photophysical properties of structurally related compounds provide a strong basis for its potential in this application.

Below is a table of photophysical data for related color-tunable indolizine-based fluorophores, illustrating the effect of substituents on their optical properties.

| Compound (Substituents) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Solvent |

| Indolizine Derivative 1 (Donor at C3, Ester at C7) | 390 | 499 | 109 | Diethyl ether |

| Indolizine Derivative 1 (Donor at C3, Ester at C7) | 419 | 557 | 138 | Methanol |

| Indolizine Derivative 2 (Donor at C3, Acetyl at C7) | 400 | 506 | 106 | Diethyl ether |

| Indolizine Derivative 2 (Donor at C3, Acetyl at C7) | 436 | 574 | 138 | Methanol |

This table presents data for analogous indolizine compounds with donor and acceptor groups to illustrate the principles of photophysical tuning. Data sourced from Kim et al. (2021). nih.govmdpi.com

The detection of metal ions is crucial in environmental monitoring, biological imaging, and industrial process control. Fluorescent chemosensors are particularly advantageous due to their high sensitivity and potential for real-time analysis. The operational principle of many fluorosensors for metal ions involves a host-guest interaction, where the fluorophore acts as a host and the metal ion as a guest. This interaction modulates the fluorescence output of the sensor molecule.

For a D-π-A molecule like this compound, the carbonyl oxygen of the acetyl group and the ether oxygen of the ethoxy group, along with the nitrogen of the indolizine ring, could potentially act as a binding site for certain metal ions. The coordination of a metal ion to this site would perturb the electron density of the molecule, leading to a change in the ICT character and a corresponding change in the fluorescence signal. This can manifest as either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or fluorescence quenching (chelation-quenched fluorescence, CHQF).

Chelation-Enhanced Fluorescence (CHEF): In some D-π-A systems, the fluorescence is initially low due to non-radiative decay processes like photoinduced electron transfer (PET). Upon binding a metal ion, the PET process can be inhibited, leading to a significant increase in fluorescence intensity. nitrkl.ac.in

Fluorescence Quenching: The coordination of certain metal ions, particularly heavy or transition metals, can quench the fluorescence of a probe through mechanisms such as spin-orbit coupling or energy/electron transfer from the excited fluorophore to the metal ion. nih.gov

While direct studies on the metal ion sensing capabilities of this compound are limited, the broader class of indolizine derivatives has been explored for these purposes. nih.gov The presence of both a hard oxygen donor (carbonyl) and softer donor atoms (nitrogen, ether oxygen) in this compound suggests potential selectivity towards different types of metal ions based on the hard and soft acids and bases (HSAB) principle. The specific response would depend on the nature of the metal ion and its interaction with the binding pocket of the molecule.

The table below summarizes common fluorescence responses of chemosensors upon interaction with metal ions, a principle that would apply to potential indolizine-based sensors.

| Sensing Mechanism | Description | Typical Effect on Fluorescence |

| Chelation-Enhanced Fluorescence (CHEF) | Metal ion binding restricts molecular vibrations or inhibits a non-radiative pathway (e.g., PET), increasing radiative decay. | Turn-on or enhancement |

| Chelation-Quenched Fluorescence (CHQF) | Metal ion binding introduces a new non-radiative decay pathway. | Turn-off or quenching |

| Intramolecular Charge Transfer (ICT) Modulation | Metal ion binding alters the energy of the donor or acceptor orbitals, causing a shift in the emission wavelength. | Ratiometric shift (blue or red) |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies for Indolizines

The quest for novel and more efficient ways to construct the indolizine (B1195054) core remains a central theme in organic synthesis. Traditional methods, while valuable, often have limitations in terms of substrate scope, reaction conditions, or functional group tolerance. Future research is expected to focus on:

Innovative Cycloaddition Strategies: The [3+2] annulation of pyridinium (B92312) ylides with various dipolarophiles is a cornerstone of indolizine synthesis. rsc.org Future work will likely explore new types of ylides and dipolarophiles to access indolizines with unprecedented substitution patterns. rsc.org This includes the use of metal-assisted 1,3-ester migrations following cycloaddition to generate partially reduced indolizines. rsc.org

Domino and Cascade Reactions: One-pot reactions that form multiple bonds in a single operation are highly desirable for their efficiency. The development of cascade reactions, such as the 1,3-dipolar cycloaddition-ring opening process, allows for the synthesis of structurally complex indolizines from readily available starting materials like electrophilic indoles and pyridinium N-ylides. acs.org

Metal-Catalyzed Cross-Coupling and Cyclization: Transition metal catalysis offers powerful tools for C-C and C-N bond formation. researchgate.net Future directions will likely involve the development of novel catalytic systems for the cyclization of functionalized pyridines and related precursors. researchgate.net This includes exploring different metal catalysts and ligands to improve yields, regioselectivity, and enantioselectivity, particularly for the synthesis of chiral indolizine derivatives. sioc-journal.cn Iridium-catalyzed asymmetric allylic substitution, for example, has shown great promise in producing 3-allylindolizines with high enantiomeric excess. sioc-journal.cn

Exploration of Underexplored Reactivity Profiles and Novel Transformations

Beyond the synthesis of the core indolizine structure, there is a growing interest in exploring the unique reactivity of this heterocyclic system to enable the synthesis of novel derivatives.

Selective C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. Future research will likely focus on developing methods for the selective C-H functionalization of the indolizine ring at various positions. Palladium(II)-mediated C-H activation has already been shown to be effective for accessing polyring-fused N-heterocycles from indolizine precursors. acs.org

Reactions with Novel Reagents: Investigating the reactions of indolizines with a wider range of electrophiles, nucleophiles, and radical species will open up new avenues for derivatization. For instance, the reaction of indolizines with nitrosoarenes can lead to either β-enaminones or N-aryl pyrroles depending on the substituents on the indolizine ring, showcasing substrate-controlled reactivity. researchgate.net

Photocatalysis: The use of visible-light photocatalysis for the functionalization of indolizines is a rapidly emerging area. acs.org This mild and selective method allows for the introduction of various functional groups, such as trifluoromethyl groups, under environmentally friendly conditions. acs.org

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling researchers to understand reaction mechanisms and predict reactivity.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can provide detailed insights into the reaction pathways for indolizine synthesis and functionalization. researchgate.netresearchgate.net This understanding can guide the optimization of existing reactions and the design of new ones. researchgate.net For example, computational analysis has been used to elucidate the mechanism of a boryl-radical-enabled cross-coupling pathway for synthesizing indolizines. researchgate.net

Predictive Catalysis: Computational models can be used to predict the outcome of reactions with different catalysts, substrates, and reaction conditions. researchgate.net This "predictive catalysis" approach can significantly reduce the number of experiments required to develop new synthetic methods. researchgate.net

Structure-Activity Relationship (SAR) Studies: Molecular docking and other computational techniques are valuable for understanding how indolizine derivatives interact with biological targets. mdpi.com These in silico studies can help to guide the design of new compounds with improved pharmacological properties. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of speed, efficiency, and safety.

Automated Library Synthesis: Flow chemistry platforms enable the rapid and automated synthesis of large libraries of indolizine derivatives for high-throughput screening. acs.orguclm.es This is particularly valuable in drug discovery programs. acs.org These systems can perform multiple synthetic steps in a continuous sequence without the need for isolating intermediates. acs.orgmpg.de

Process Optimization and Scale-up: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, facilitating the optimization of reaction conditions. uclm.es The scalability of flow processes also allows for the efficient production of larger quantities of target compounds. syrris.com

Integration with Machine Learning: The combination of automated flow synthesis with real-time analytical techniques and machine learning algorithms allows for the development of self-optimizing synthetic platforms. syrris.com These systems can autonomously explore reaction space and identify the optimal conditions for a given transformation. syrris.com

Sustainable and Green Synthesis Initiatives in Indolizine Chemistry

There is a growing emphasis on developing environmentally friendly synthetic methods in all areas of chemistry, and indolizine synthesis is no exception.

Green Solvents and Solvent-Free Reactions: A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com Research is ongoing to develop indolizine syntheses that utilize greener solvents, such as water or bio-based solvents, or that can be performed under solvent-free conditions. nih.govmdpi.com Copper-catalyzed synthesis of indolizines from pyridine (B92270), acetophenone, and nitroalkenes has been successfully achieved under solvent-free conditions. mdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. mdpi.comnih.gov Lipases from Candida antarctica have been shown to effectively catalyze the one-pot synthesis of indolizines in aqueous media. nih.govresearchgate.net

Atom Economy: Synthetic methods with high atom economy, where a large proportion of the atoms from the starting materials are incorporated into the final product, are highly desirable. mdpi.com The development of catalytic and multicomponent reactions is a key strategy for improving the atom economy of indolizine synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Ethoxyindolizin-1-yl)ethanone, and how can reaction conditions be optimized for yield?

- Methodology :

-

Friedel-Crafts Acylation : Acyl chloride reacts with an indolizine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Ethoxy group stability requires controlled temperature (<50°C) to avoid dealkylation .

-

Nucleophilic Substitution : Ethoxy introduction via reaction of 3-hydroxyindolizine with ethyl halides in basic media (e.g., K₂CO₃/DMF). Post-functionalization with acetyl groups may involve ketone protection strategies .

-

Purification : Column chromatography (silica gel) with eluents like petroleum ether/ethyl acetate (95:5) is recommended to isolate the product .

Reaction Catalyst/Reagent Conditions Yield Range Friedel-Crafts AlCl₃ Anhydrous, 40–50°C 60–75% Nucleophilic Substitution K₂CO₃, ethyl iodide Reflux in DMF 50–65%

Q. How is this compound characterized structurally and functionally?

- Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR identify ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and acetyl (δ 2.5–2.7 ppm for CH₃, δ 200–210 ppm for C=O in ¹³C) groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1104 for C₁₂H₁₃NO₂⁺) .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The ethoxy group lowers LUMO energy, enhancing electron-deficient character .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to predict binding affinities. The acetyl group may form hydrogen bonds with active-site residues .

- Software Tools : Gaussian 16 for DFT; AutoDock Vina for docking studies .

Q. How do structural modifications (e.g., substituent position) impact the biological activity of ethanone derivatives?

- Structure-Activity Relationship (SAR) :

- Hydroxyl vs. Ethoxy : Ethoxy at position 3 enhances metabolic stability compared to hydroxyl, as seen in similar indolizine derivatives .

- Acetyl Group : Replacement with bulkier groups (e.g., benzoyl) reduces α-glucosidase inhibitory activity by 30–50%, indicating steric hindrance effects .

- Experimental Validation :

- Enzyme Assays : Measure IC₅₀ values using p-nitrophenyl glucopyranoside as a substrate .

- Cellular Uptake : Radiolabeled derivatives track intracellular accumulation via scintillation counting .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

- Single-Crystal X-ray Diffraction : SHELX software refines crystal structures to confirm regioselectivity in substitution reactions. For example, ethoxy orientation in the indolizine ring validates Friedel-Crafts vs. SN2 pathways .

- Case Study : Discrepancies in acetyl group positioning were resolved by comparing experimental (X-ray) and computational (DFT) bond angles, ruling out tautomeric interconversion .

Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting purity profiles for this compound?

- Root Cause :

- Byproduct Formation : Friedel-Crafts routes may produce diacetylated byproducts (detected via GC-MS), while nucleophilic substitution avoids this .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates but may retain impurities requiring gradient elution in HPLC .

- Resolution :

- Orthogonal Purification : Combine column chromatography (silica) with recrystallization (ethanol/water) to achieve >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.